Acetamidophenyl methoxypropionic acid
Description
Contextualization of the Compound within Organic Synthesis and Biological Chemistry
The synthesis of Acetamidophenyl methoxypropionic acid, while not extensively detailed in public literature, can be contextualized within established organic chemistry principles. The structure suggests a synthetic route starting from derivatives of 4-aminophenol (B1666318) and a suitable three-carbon propionic acid synthon. The N-acetyl group is a common protecting group for amines and a feature in many biologically active molecules. The concurrent esterification and N-acetylation of amino acids using reagents like triethyl orthoacetate provides a potential, mechanistically interesting route for the synthesis of N-acetylated amino acid esters. nih.gov The synthesis of new para-aminophenol derivatives as analogues of paracetamol has also been a subject of research, indicating the utility of the acetamidophenyl moiety in medicinal chemistry. nih.gov
From a biological chemistry perspective, this compound belongs to the broader class of arylpropionic acids and N-acylated aromatic amino acids. isrctn.com Derivatives of N-acylated aromatic amino acids are a subclass of fatty acid amides with diverse biological roles. isrctn.com Clinical trial information indicates that the levorotatory form, N-Acetyl-GED-0507-34-Levo, has been investigated as a topical treatment for acne vulgaris. isrctn.comclinicaltrialsregister.euclinicaltrials.gov This suggests an intended biological effect related to skin physiology, likely involving anti-inflammatory or other pathways relevant to the pathogenesis of acne. The studies are sponsored by PPM Services S.A. and managed by research organizations such as Hippocrates Research S.r.l. trialstracker.netgoogle.com
Currently, there is a notable absence of published research detailing the use of this compound as a research probe for mechanistic or synthetic investigations. Chemical probes are powerful tools for elucidating biological pathways and reaction mechanisms. While the acetamidophenyl group is present in various biologically active compounds and the methoxypropionic acid scaffold is of interest, the specific combination in this molecule has not been documented in the public domain as a tool for such fundamental studies. Mechanistic studies on related N-acetylated amino acid derivatives have been conducted to understand reaction pathways, such as racemization during synthesis. nih.gov However, similar detailed investigations for this compound are not available.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1190427-41-8 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
(2R)-3-(4-acetamidophenyl)-2-methoxypropanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-8(14)13-10-5-3-9(4-6-10)7-11(17-2)12(15)16/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16)/t11-/m1/s1 |
InChI Key |
DQUOOKMLOSPCLZ-LLVKDONJSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C[C@H](C(=O)O)OC |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(C(=O)O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for Carbon-Carbon Bond Formation
The assembly of the carbon skeleton of the target molecule is a critical phase in its synthesis. This involves creating the propanoic acid backbone and attaching it to the 4-acetamidophenyl moiety. A variety of classical and modern organic reactions can be employed to achieve this. libretexts.org General strategies for carbon-carbon bond formation include reactions like Friedel-Crafts alkylation and acylation, the addition of organometallic reagents to carbonyls, and the alkylation of enolates. libretexts.org
A hypothetical retrosynthetic analysis suggests that the carbon framework could be constructed from precursors like a phenylacetic acid derivative and a C2-synthon that provides the methoxypropionic acid fragment. While a direct condensation between 4-nitrophenylacetic acid and methoxypropionic acid is not a standard named reaction, the principles of enolate chemistry could be applied in a multi-step sequence.
For instance, 4-nitrophenylacetic acid could be converted to a suitable derivative, such as an ester, to facilitate the formation of an enolate using a strong, non-nucleophilic base. This nucleophilic enolate could then theoretically react with an electrophilic C2-synthon. However, a more plausible approach involves building the propanoic acid chain onto the phenylacetic acid precursor. Aldol-type condensation reactions, for example, are powerful tools for C-C bond formation. researchgate.net In this context, the enolate of a 4-nitrophenylacetate derivative could react with a suitable aldehyde, followed by subsequent transformations to install the methoxy (B1213986) group and adjust the oxidation state to arrive at the desired propanoic acid structure. The nitro group would serve as a precursor to the acetamido group, typically introduced later in the synthesis via reduction followed by acetylation.
One classic approach is the Arndt-Eistert synthesis , which extends a carboxylic acid by a single methylene (B1212753) group. quora.com This method could be used to convert a substituted phenylacetic acid into the corresponding 3-phenylpropanoic acid derivative. Another powerful technique is the malonic ester synthesis , which allows for the formation of a carboxylic acid from an alkyl halide. libretexts.org In this approach, diethyl malonate is alkylated with a suitable 4-acetamidobenzyl halide, followed by hydrolysis and thermal decarboxylation to yield the desired 3-(4-acetamidophenyl)propanoic acid. libretexts.org Subsequent α-functionalization would be required to introduce the methoxy group.
A summary of common methods is presented below.
| Method | Description | Precursor Type |
| Arndt-Eistert Synthesis | A sequence of reactions designed to convert a carboxylic acid to its next higher homolog (i.e., with one additional carbon atom). quora.com | Carboxylic Acid |
| Malonic Ester Synthesis | Involves the alkylation of diethyl malonate or a similar ester, followed by hydrolysis and decarboxylation to form a substituted acetic acid. libretexts.org | Alkyl Halide |
| Hydrocarboxylation | The addition of carbon monoxide and a hydrogen atom across a double bond. The hydrocarboxylation of a substituted styrene derivative could directly form the 2-arylpropanoic acid structure. quora.com | Alkene (Styrene) |
| Aldol (B89426) Condensation | A reaction between an enolate and a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can be further modified. researchgate.net | Aldehyde/Ketone |
Enantioselective Synthesis and Stereochemical Control
As acetamidophenyl methoxypropionic acid possesses a stereogenic center, controlling the stereochemistry during synthesis is paramount to obtaining the desired enantiomer. vulcanchem.com The bioactivity of the compound is highly dependent on its stereochemistry. vulcanchem.com Strategies to achieve this include asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic transformations.
Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The principles of well-established reactions like the Sharpless asymmetric aminohydroxylation (ASAH) can be conceptually applied here. nih.govrsc.org
The ASAH reaction introduces an amino group and a hydroxyl group across a carbon-carbon double bond in a stereocontrolled manner. nih.govrsc.org It employs a catalytic amount of osmium tetroxide and a chiral ligand derived from dihydroquinine or dihydroquinidine to direct the facial selectivity of the addition. nih.gov This method is particularly effective with α,β-unsaturated esters, yielding syn-α-hydroxy-β-amino acid derivatives with high enantiopurity. nih.gov While the target molecule contains a methoxy group instead of a hydroxyl group, a similar strategy involving the asymmetric functionalization of a corresponding α,β-unsaturated ester precursor could be envisioned. Subsequent methylation of the resulting hydroxyl group would provide the desired methoxy functionality.
Other catalytic asymmetric methods, such as the hydrogenation of prochiral imines or alkenes using transition metal catalysts with chiral ligands, represent the most direct and atom-economical approaches to preparing valuable α-chiral amines and other chiral building blocks. acs.org
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This is a robust and widely used strategy for asymmetric synthesis.
For the synthesis of chiral propanoic acids, Evans oxazolidinone auxiliaries are particularly effective. The synthesis would involve acylating a chiral oxazolidinone (e.g., derived from valine or phenylalanine) with a suitable acid chloride to form an N-acyl imide. Deprotonation with a base generates a chiral enolate, which can then undergo highly diastereoselective alkylation. The stereochemical outcome is directed by the steric bulk of the substituent on the oxazolidinone. Finally, cleavage of the auxiliary, for instance by hydrolysis, yields the enantiomerically enriched carboxylic acid. wikipedia.org Another approach involves using pseudoephedrine as a chiral auxiliary, where it is converted to the corresponding amide, followed by diastereoselective enolate alkylation. wikipedia.org
| Chiral Auxiliary | Auxiliary Class | Typical Application |
| Evans Oxazolidinones | Amino alcohol-derived | Asymmetric alkylations, aldol reactions, Diels-Alder reactions. |
| Pseudoephedrine | Amino alcohol | Asymmetric alkylation to produce optically active carboxylic acids or amino acids. wikipedia.org |
| SAMP/RAMP | Pyrrolidine-derived (from proline/glutamic acid) | Asymmetric alkylation of ketone and aldehyde hydrazones. |
| 8-Phenylmenthol | Terpenoid | Used in asymmetric synthesis strategies. wikipedia.org |
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. These reactions are often highly enantio- and regioselective and occur under mild conditions of temperature and pressure, making them a key tool in green chemistry. core.ac.uknih.gov For the synthesis of chiral acids, two primary enzymatic strategies are employed: kinetic resolution of a racemate and asymmetric synthesis from a prochiral precursor.
Kinetic Resolution: This method involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the product. Lipases are commonly used for the kinetic resolution of racemic esters or acids. chemrxiv.org For example, a racemic ester of this compound could be subjected to hydrolysis by a lipase (B570770), which would selectively hydrolyze one enantiomer to the carboxylic acid, leaving the other enantiomer as the unreacted ester.
Asymmetric Synthesis: This approach creates the desired chiral center from a prochiral substrate. A key strategy involves the asymmetric reduction of a ketone. For instance, an α-keto acid precursor could be stereoselectively reduced to the corresponding α-hydroxy acid using a dehydrogenase enzyme, such as D-lactate dehydrogenase (D-LDH), with a cofactor regeneration system. nih.gov The resulting hydroxy acid could then be methylated. Alternatively, ω-transaminases can be used for the asymmetric synthesis of chiral amines from prochiral ketones, which can serve as versatile chiral building blocks. nih.gov
| Enzyme Class | Transformation Type | Application Example |
| Lipases | Kinetic Resolution | Enantioselective esterification or hydrolysis of racemic acids/alcohols. chemrxiv.org |
| Ketoreductases (KREDs) | Asymmetric Reduction | Stereoselective reduction of a prochiral ketone to a chiral alcohol. nih.gov |
| Dehydrogenases (e.g., LDH, FDH) | Asymmetric Reduction | Enantioselective reduction of α-keto acids to α-hydroxy acids. nih.gov |
| Transaminases (TAs) | Asymmetric Amination | Synthesis of chiral amines from prochiral ketones. nih.gov |
Chromatographic Resolution of Enantiomers (e.g., HPLC-based resolution)
Chromatographic resolution is a widely used and effective method for separating enantiomers of chiral compounds. beilstein-journals.org High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a particularly powerful technique for both analytical and preparative-scale separation of enantiomers.
The principle of chiral HPLC relies on the differential interaction of the two enantiomers with the chiral stationary phase. The CSP creates a chiral environment where one enantiomer forms a more stable transient diastereomeric complex than the other, leading to different retention times and thus separation. A variety of CSPs are commercially available, based on different chiral selectors such as polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and synthetic polymers. researchgate.net
For the resolution of this compound, a carboxylic acid, CSPs that are effective for the separation of acidic compounds would be employed. The choice of the mobile phase, typically a mixture of an organic solvent and an acidic or basic additive, is also crucial for achieving optimal separation.
Table 2: Potential HPLC Conditions for Enantiomeric Resolution
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Detection |
| Polysaccharide-based (e.g., Chiralcel® OD, Chiralpak® AD) | Hexane/Isopropanol with trifluoroacetic acid | UV (e.g., at 254 nm) |
| Protein-based (e.g., bovine serum albumin) | Aqueous buffer with organic modifier | UV (e.g., at 254 nm) |
| Pirkle-type (e.g., (R,R)-Whelk-O® 1) | Hexane/Ethanol | UV (e.g., at 254 nm) |
Functionalization and Derivatization Strategies
The functional groups present in this compound—the acetamido group, the methoxy moiety, and the carboxylic acid—provide multiple handles for chemical modification, allowing for the synthesis of a diverse range of derivatives.
Introduction and Manipulation of Acetamido Groups
The acetamido group (–NHCOCH₃) on the phenyl ring is an ortho-, para-directing group for electrophilic aromatic substitution reactions. stackexchange.comchegg.com This directing effect is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, thereby activating the ortho and para positions towards electrophilic attack. echemi.com However, the acetyl group is also electron-withdrawing, which moderates the activating effect of the amino group.
This property can be exploited to introduce a variety of substituents onto the aromatic ring at positions ortho or para to the acetamido group. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation.
Table 3: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Potential Product |
| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group (-NO₂) |
| Bromination | Br₂, FeBr₃ | Introduction of a bromo group (-Br) |
| Sulfonation | Fuming H₂SO₄ | Introduction of a sulfonic acid group (-SO₃H) |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Introduction of an acyl group (-COR) |
Etherification Reactions Involving Methoxy Moieties
The methoxy group (–OCH₃) is generally stable, but it can be cleaved under harsh conditions using reagents like hydrobromic acid (HBr) or boron tribromide (BBr₃) to yield a phenol (B47542). This phenolic hydroxyl group can then be re-etherified with a variety of alkylating agents to introduce different alkoxy groups. This two-step process allows for the modification of the ether moiety.
Direct etherification reactions on the methoxy group itself are not typical. However, the synthesis of analogs with different ether functionalities would likely start from a precursor with a hydroxyl group at that position, which is then etherified.
Table 4: Potential Etherification Strategies
| Reaction | Reagents | Transformation |
| Demethylation | HBr or BBr₃ | -OCH₃ → -OH |
| Williamson Ether Synthesis | 1. NaH, 2. R-X | -OH → -OR |
| Mitsunobu Reaction | R-OH, PPh₃, DEAD | -OH → -OR |
Carboxylic Acid Functional Group Transformations
The carboxylic acid group (–COOH) is one of the most versatile functional groups in organic chemistry and can be converted into a wide array of other functionalities. wikipedia.org These transformations are key for creating derivatives with altered physicochemical properties.
Common transformations of the carboxylic acid group in this compound could include:
Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester.
Amidation: Reaction with an amine, often activated by a coupling agent, to form an amide.
Reduction: Reduction to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).
Conversion to Acyl Halide: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride to form an acyl chloride, which is a highly reactive intermediate for further transformations.
Table 5: Key Carboxylic Acid Transformations
| Transformation | Reagents | Product Functional Group |
| Esterification | R-OH, H⁺ | Ester (-COOR) |
| Amidation | R-NH₂, DCC/EDC | Amide (-CONHR) |
| Reduction | LiAlH₄, then H₂O | Primary alcohol (-CH₂OH) |
| Acyl Halide Formation | SOCl₂ | Acyl chloride (-COCl) |
Mechanistic Studies of Synthetic Pathways
The elucidation of reaction mechanisms is fundamental to understanding and optimizing the synthesis of "this compound." This section delves into the mechanistic details of key synthetic steps and the application of computational chemistry to model the energetics and selectivity of these transformations.
Reaction Mechanism Elucidation for Key Synthetic Steps
The synthesis of "this compound" likely involves two pivotal transformations: the formation of the ether linkage and the construction of the acetamido group. While specific proprietary methods may exist, the underlying mechanisms can be understood through established organic reactions.
One probable key step is the O-alkylation of the phenolic hydroxyl group of a p-acetamidophenol derivative. This transformation can be achieved via a Williamson ether synthesis, a classic S(_N)2 reaction. In this process, the phenoxide ion, generated by treating p-acetamidophenol with a suitable base, acts as a nucleophile. This phenoxide then attacks an electrophilic alkyl halide, such as a methyl 2-halopropionate, to form the ether linkage. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the electrophilic carbon if it is chiral. The efficiency of this S(_N)2 reaction is influenced by factors such as the nature of the solvent, the strength of the base, and the steric hindrance around the reacting centers.
Another crucial transformation is the acylation of a p-aminophenyl precursor to form the acetamido group. The mechanism of this reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon of an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride. This is followed by the elimination of a leaving group (acetate or chloride, respectively) to yield the amide. The reactivity of the amino group and the electrophilicity of the acylating agent are key determinants of the reaction rate.
A comprehensive review of the O-alkylation of phenols highlights the competition between O-alkylation and C-alkylation. researchgate.net Mechanistic studies, including those employing Density Functional Theory (DFT), have shown that O-alkylation is often kinetically controlled, while C-alkylation is thermodynamically favored. researchgate.net The choice of catalyst and reaction conditions is therefore critical in directing the selectivity towards the desired O-alkylated product. researchgate.net For instance, the use of a benzene (B151609) sulfonic acid catalyst in the alkylation of phenol with olefins was shown to proceed through a neutral pathway leading to the phenolic ether as the most energetically favorable product. researchgate.net
Computational Modeling of Synthetic Reaction Energetics and Selectivity
Computational chemistry provides powerful tools for investigating the energetics and selectivity of synthetic reactions, offering insights that can guide experimental design. Density Functional Theory (DFT) calculations are particularly useful for modeling reaction mechanisms and transition states.
For the key S(_N)2 reaction in the synthesis of "this compound," DFT studies on related systems, such as the gas-phase reactions of p-substituted phenoxides with halomethanes, have provided valuable mechanistic details. nih.gov These studies have shown that the reaction barriers and enthalpies correlate well with the Hammett constants of the substituents on the phenoxide, indicating that electron-donating groups on the phenyl ring increase the nucleophilicity of the phenoxide and facilitate the reaction. nih.gov The nature of the leaving group on the alkylating agent also significantly impacts the reaction energetics. nih.gov
DFT studies have also been employed to understand the O-H bond dissociation energies of substituted phenols and the proton affinities of the corresponding phenoxide ions. researchgate.net This information is crucial for predicting the reactivity of the phenoxide nucleophile in the Williamson ether synthesis. The calculations reveal how substituents on the aromatic ring influence the stability of the phenoxide ion, which in turn affects its nucleophilicity.
| Substituent (Y) on p-Y-C₆H₄O⁻ | Hammett Constant (σ) | Calculated Central Barrier (kcal/mol) | Calculated Overall Barrier (kcal/mol) |
|---|---|---|---|
| OH | -0.37 | 10.5 | -15.2 |
| CH₃O | -0.27 | 11.2 | -14.5 |
| CH₃ | -0.17 | 11.8 | -13.9 |
| H | 0.00 | 12.5 | -13.2 |
| F | 0.06 | 12.9 | -12.8 |
| Cl | 0.23 | 13.5 | -12.2 |
| CF₃ | 0.54 | 14.8 | -10.9 |
This compound as a Synthetic Building Block
The structural motifs present in "this compound," namely the substituted aromatic ring, the carboxylic acid, and the ether linkage, make it a potentially valuable building block in organic synthesis for the construction of more complex molecules.
Integration into Complex Molecular Architectures
While specific examples of the direct integration of "this compound" into complex molecular architectures are not extensively documented in publicly available literature, its constituent parts are prevalent in many bioactive compounds. The acetamidophenol core is a well-known pharmacophore, and its derivatives are frequently used in the synthesis of larger, more intricate molecules. For instance, amino acetophenones serve as versatile starting materials for the synthesis of natural product analogs, including flavones and quinolones. nih.gov The propanoic acid side chain offers a handle for further functionalization, such as amide bond formation or esterification, to link the molecule to other fragments in the assembly of complex structures. The synthesis of bioactive compounds often relies on the strategic coupling of such functionalized building blocks. nih.govmdpi.commdpi.com
Application in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) are powerful strategies for the efficient synthesis of complex molecules from simple precursors in a single pot. nih.govnih.govbeilstein-journals.orgresearchgate.netmdpi.com Derivatives of acetamidophenol can participate in such reactions to generate diverse heterocyclic scaffolds. For example, the acetamidophenol moiety can be incorporated into MCRs for the synthesis of various heterocyclic compounds. nih.govnih.govbeilstein-journals.orgresearchgate.netmdpi.com
Enzyme-initiated cascade reactions have also been shown to be effective for the synthesis of complex molecules from phenol and catechol derivatives. longdom.org For instance, laccase-catalyzed cascade reactions can be used to synthesize substituted benzofurans. longdom.org Palladium-catalyzed cascade reactions, initiated by C(sp³)–H functionalization, have been developed for the synthesis of various heterocycles, demonstrating the versatility of this approach. mdpi.comresearchtrend.netresearchgate.net
Utility in Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Coupling)
Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools for the formation of carbon-carbon bonds. A halogenated derivative of "this compound" could serve as a substrate in Suzuki-Miyaura reactions to introduce new aryl or vinyl substituents onto the aromatic ring. The palladium-catalyzed coupling of an aryl halide with an organoboron compound proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
The Suzuki-Miyaura coupling has been successfully applied to a wide range of halo-derivatives of heterocyclic and aromatic compounds, highlighting its broad applicability. rsc.orgnih.govproprogressio.humdpi.comresearchgate.net The reaction conditions can be tuned to accommodate various functional groups, making it a robust method for the late-stage functionalization of complex molecules.
| Halogenated Substrate | Boronic Acid/Ester | Potential Product | Catalyst System |
|---|---|---|---|
| Bromo-Acetamidophenyl methoxypropionic acid | Phenylboronic acid | Phenyl-Acetamidophenyl methoxypropionic acid | Pd(PPh₃)₄ / Base |
| Iodo-Acetamidophenyl methoxypropionic acid | Vinylboronic acid | Vinyl-Acetamidophenyl methoxypropionic acid | PdCl₂(dppf) / Base |
| Chloro-Acetamidophenyl methoxypropionic acid | Thiophene-2-boronic acid | Thienyl-Acetamidophenyl methoxypropionic acid | Pd₂(dba)₃ / SPhos / Base |
Strategic N-Functionalization and Protecting Group Chemistry
The primary N-functionalization in the synthesis of this compound is the introduction of an acetyl group to the nitrogen atom of a precursor molecule, likely 3-(4-aminophenyl)-2-methoxypropanoic acid. This transformation converts the primary amine into a secondary amide. This acetylation step is crucial as the acetamido group is a key structural feature of the final compound.
Late-stage acetylation: The amino precursor, 3-(4-aminophenyl)-2-methoxypropanoic acid, could be synthesized first, followed by N-acetylation as one of the final steps. This approach is common in the synthesis of related compounds like N-acetyl-p-aminophenol (paracetamol).
Early-stage acetylation: An acetylated starting material, such as N-(4-halophenyl)acetamide, could be used, with the methoxypropionic acid side chain being constructed subsequently.
The choice of strategy depends on the compatibility of the free amino group or the acetamido group with the reaction conditions required for the other synthetic steps.
Protecting group chemistry is a fundamental tool in multi-step organic synthesis to temporarily mask a reactive functional group, such as an amine, to prevent it from interfering with reactions occurring elsewhere in the molecule. In the context of synthesizing the precursor 3-(4-aminophenyl)-2-methoxypropanoic acid, the amino group is a primary nucleophile and can undergo undesired reactions.
Common protecting groups for amines that could be employed in a synthetic route to this compound are listed in the table below. The selection of a suitable protecting group depends on its stability to the reaction conditions planned for other steps and the ease of its removal without affecting the rest of the molecule.
| Protecting Group | Abbreviation | Introduction Reagent Example | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl) |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenolysis |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) |
For instance, if the synthesis of the propionic acid side chain involves strongly basic or nucleophilic reagents, the amino group of a 4-aminophenyl derivative would likely require protection to prevent side reactions. The Boc group, for example, is stable to many nucleophilic and basic conditions and can be readily removed with acid once the desired transformations are complete.
The strategic application of N-functionalization and protecting groups is therefore integral to the successful synthesis of this compound, ensuring that the desired functional group transformations occur in a controlled and efficient manner.
Advanced Structural Characterization and Spectroscopic Analysis
Spectroscopic Techniques for Molecular Structure Elucidation
Spectroscopic methods provide invaluable insights into the molecular framework, functional groups, and stereochemistry of organic compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity and chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of Acetamidophenyl methoxypropionic acid is predicted to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring would typically appear as two doublets. The protons of the methylene (B1212753) group (-CH₂-) adjacent to the aromatic ring and the methine proton (-CH-) of the propionic acid backbone would show characteristic splitting patterns based on their neighboring protons. The methyl protons of the acetyl group (-COCH₃) and the methoxy (B1213986) group (-OCH₃) would each present as a singlet. The chemical shifts (δ) are influenced by the electronic environment of each proton.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum would show signals for the carbonyl carbons of the amide and carboxylic acid groups, the carbons of the benzene ring, the methoxy carbon, the methyl carbon of the acetyl group, and the carbons of the propionic acid chain.
To illustrate the expected chemical shifts, data for the related compounds, N-acetyl-p-aminophenol (Acetaminophen) and 3-Methoxypropionic acid, are presented below. nih.govchemicalbook.comias.ac.in
| Proton Environment (¹H) | Expected Chemical Shift (ppm) for this compound |
| Aromatic protons | ~ 6.8 - 7.5 |
| Methine proton (-CH-) | ~ 3.5 - 4.5 |
| Methylene protons (-CH₂-) | ~ 2.5 - 3.0 |
| Methoxy protons (-OCH₃) | ~ 3.3 |
| Acetyl protons (-COCH₃) | ~ 2.1 |
| Carboxylic acid proton (-COOH) | ~ 10 - 13 |
| Amide proton (-NH-) | ~ 9.0 - 9.5 |
This is an interactive data table. The values are predicted based on analogous structures.
| Carbon Environment (¹³C) | Expected Chemical Shift (ppm) for this compound |
| Carbonyl carbon (Carboxylic Acid) | ~ 170 - 180 |
| Carbonyl carbon (Amide) | ~ 168 - 172 |
| Aromatic carbons | ~ 115 - 140 |
| Methine carbon (-CH-) | ~ 70 - 80 |
| Methoxy carbon (-OCH₃) | ~ 55 - 60 |
| Methylene carbon (-CH₂-) | ~ 35 - 45 |
| Acetyl carbon (-COCH₃) | ~ 24 |
This is an interactive data table. The values are predicted based on analogous structures.
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 237.25 g/mol . sigmaaldrich.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 237.
The fragmentation of the molecule would likely proceed through cleavage of the more labile bonds, such as the C-C bond between the propionic acid side chain and the aromatic ring, and cleavage of the amide and ether linkages. Analysis of the resulting fragment ions helps to piece together the molecular structure. For instance, a prominent peak corresponding to the N-acetyl-p-aminobenzyl cation could be expected.
Key expected fragments for this compound are outlined in the table below, with m/z values inferred from the structures of N-acetyl-p-aminophenol and methoxypropionic acid derivatives. sigmaaldrich.comnist.govnist.gov
| Fragment Ion | Expected m/z |
| [M - OCH₃]⁺ | 206 |
| [M - COOH]⁺ | 192 |
| [M - CH(OCH₃)COOH]⁺ | 134 |
| [CH(OCH₃)COOH]⁺ | 103 |
| [C₆H₄NHCOCH₃]⁺ | 134 |
This is an interactive data table. The values are predicted based on analogous structures.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.
The presence of a carboxylic acid would be confirmed by a broad O-H stretch from approximately 2500 to 3300 cm⁻¹ and a sharp C=O (carbonyl) stretch at around 1700-1725 cm⁻¹. The amide group would show an N-H stretch in the region of 3200-3400 cm⁻¹ and a C=O stretch around 1650-1680 cm⁻¹. The C-O stretching of the ether and carboxylic acid groups would appear in the 1000-1300 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations would also be present.
A summary of the expected IR absorption bands based on data from N-acetyl-p-aminophenol and 3-Methoxypropionic acid is provided below. researchgate.netnist.govfishersci.ca
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 |
| Amide | N-H Stretch | 3200 - 3400 |
| Amide | C=O Stretch | 1650 - 1680 |
| Ether | C-O Stretch | 1000 - 1300 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Aromatic Ring | C-H Bending | 800 - 900 |
This is an interactive data table. The values are predicted based on analogous structures.
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is essential for determining the absolute configuration of chiral molecules like this compound, which exists as (R) and (S) enantiomers. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.
The resulting CD spectrum is unique for each enantiomer, showing positive or negative Cotton effects at specific wavelengths. These experimental spectra can be compared with theoretically calculated spectra to assign the absolute configuration of the chiral center. This technique is highly sensitive to the spatial arrangement of atoms and is a powerful tool for stereochemical analysis in the pharmaceutical and chemical industries.
Crystallographic Investigations
Crystallographic techniques, primarily X-ray diffraction, provide the most definitive structural information for crystalline solids.
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the molecular structure, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, an X-ray crystal structure would provide definitive proof of its molecular conformation and the packing of molecules in the crystal lattice.
In the absence of a single crystal, powder X-ray diffraction (PXRD) can be used to obtain a diffraction pattern characteristic of the crystalline form of the compound. While not providing the same level of detail as single-crystal analysis, PXRD is a valuable tool for identifying crystalline phases and can, in some cases, be used for structure determination.
No publically available crystallographic data for this compound has been found.
Computational Chemistry in Structural Research
Computational chemistry serves as an indispensable tool in modern chemical research, offering insights into molecular structures, properties, and reactivity that can be difficult or impossible to obtain through experimental means alone. For a molecule like this compound, computational studies can predict its most stable three-dimensional conformation, its electronic landscape, and its potential reactivity. Techniques such as Density Functional Theory (DFT) are at the forefront of these investigations, providing a balance between accuracy and computational cost. vulcanchem.comnih.gov
Density Functional Theory (DFT) Calculations for Geometric Optimization
Geometric optimization is a fundamental computational procedure used to determine the lowest energy arrangement of atoms in a molecule. manchesterorganics.com For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. This optimized geometry corresponds to the molecule's most stable conformation.
The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of the calculation. irjweb.comnih.gov The functional approximates the exchange-correlation energy, which accounts for the complex quantum mechanical interactions between electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals. irjweb.com
Although specific DFT studies detailing the optimized geometric parameters for this compound are not available in the reviewed literature, such a study would typically yield data on bond lengths, bond angles, and dihedral angles. This information is critical for understanding the molecule's three-dimensional shape, including the spatial relationship between the acetamidophenyl ring and the methoxypropionic acid side chain, which is known to be significant for its biological activity. vulcanchem.com
Interactive Table 1: Predicted Geometric Parameters for this compound (Illustrative)
Note: The following table is illustrative of the data that would be generated from a DFT geometric optimization study. Specific values for this compound are not currently available in the public scientific literature.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Length | C1 | C2 | - | Data not available |
| C-N (amide) | C | N | Data not available | |
| C=O (amide) | C | O | Data not available | |
| C=O (acid) | C | O | Data not available | |
| Bond Angle | C1 | C2 | C3 | Data not available |
| O | C | N | Data not available | |
| Dihedral Angle | C1 | C2 | C3 | C4 |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). biomedres.us
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small HOMO-LUMO gap suggests that a molecule is more chemically reactive and less kinetically stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large HOMO-LUMO gap indicates high stability. DFT calculations are a standard method for computing the energies of these orbitals. irjweb.com
For this compound, an FMO analysis would reveal the distribution of electron density in these key orbitals, highlighting the regions of the molecule most susceptible to nucleophilic and electrophilic attack. This provides insights into its potential interactions with biological targets. biomedres.us
Interactive Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)
Note: The following table is illustrative. Specific calculated values for this compound are not available in the reviewed public literature. The values are typically expressed in electron volts (eV).
| Parameter | Predicted Energy (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
Mechanistic Insights into the Biological Activity of this compound
This article explores the molecular and cellular interactions of this compound, a compound investigated for its effects on key biological pathways. The focus remains strictly on in vitro and molecular-level research concerning its modulation of Peroxisome Proliferator-Activated Receptor-γ, its influence on cellular differentiation and lipid metabolism, and its role in inflammatory processes.
Mechanistic Research on Biological Interactions in Vitro and Molecular Level
Modulation of Inflammatory Processes
Analysis of Inflammatory Mediator Production in Cellular Models
In vitro studies utilizing cellular models of sebocytes have demonstrated the anti-inflammatory properties of this compound. dntb.gov.uaresearchgate.net Treatment with the compound has been shown to control the inflammatory process by reducing the generation of inflammatory mediators. dntb.gov.uaresearchgate.net As a PPARγ modulator, it is understood to influence the expression of genes involved in the inflammatory cascade. dntb.gov.uaresearchgate.net
Preliminary in vitro research has supported the efficacy of this compound in controlling the inflammatory process in models of acne. dntb.gov.uanih.gov Specifically, treatment of keratinocytes and sebocytes with this compound in vitro resulted in a significant inhibition of the inflammatory process. researchgate.net This was observed following stimulation with various inflammatory triggers. researchgate.net
Table 1: Effect of this compound on Inflammatory Mediator Production in Cellular Models
| Cellular Model | Treatment | Key Finding | Reference |
| Sebocytes | This compound | Reduction in the production of inflammatory mediators. | dntb.gov.uaresearchgate.net |
| Keratinocytes and Sebocytes | This compound | Significant inhibition of the inflammatory process induced by various stimuli. | researchgate.net |
Note: The available literature summarizes these findings without providing specific quantitative data on the reduction of individual inflammatory mediators.
Effects on Lipid Composition and Associated Biochemical Markers (e.g., Sapienic Acid/Palmitic Acid Ratio, Lipoperoxide Production)
This compound has been shown to beneficially modulate lipid composition and related biochemical markers in in vitro sebocyte models. dntb.gov.uaresearchgate.net A key finding is its ability to improve sebum composition by decreasing the ratio of sapienic acid to palmitic acid. dntb.gov.uaresearchgate.net An altered ratio of these fatty acids is often associated with dysfunctional sebum.
Furthermore, treatment with the compound led to a decrease in lipoperoxide production. dntb.gov.uaresearchgate.net Lipoperoxides are markers of oxidative stress and lipid peroxidation, which can contribute to inflammatory skin conditions. By reducing lipoperoxide levels, this compound demonstrates a capacity to mitigate oxidative damage within sebocytes. dntb.gov.uaresearchgate.net These effects are linked to its role as a PPARγ modulator, which is involved in the regulation of lipid metabolism and cell differentiation. dntb.gov.uanih.gov In an in vitro model, the compound promoted sebocyte differentiation and reduced insulin-induced lipogenesis. dntb.gov.uaresearchgate.net
Table 2: Effect of this compound on Lipid Composition and Biochemical Markers
| Cellular Model | Parameter Measured | Effect of Treatment | Reference |
| Sebocytes | Sapienic Acid/Palmitic Acid Ratio | Decreased | dntb.gov.uaresearchgate.net |
| Sebocytes | Lipoperoxide Production | Decreased | dntb.gov.uaresearchgate.net |
| Sebocytes | Insulin-induced Lipogenesis | Reduced | dntb.gov.uaresearchgate.net |
Note: The data presented is based on qualitative descriptions from the cited literature, as specific quantitative values were not available in the reviewed sources.
Advanced Analytical Methodologies for Compound Characterization in Research
Chromatographic Separation Techniques
Chromatography is a cornerstone of chemical analysis, enabling the separation of a mixture into its individual components. For a compound like Acetamidophenyl methoxypropionic acid, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) would be principal techniques for its characterization.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of non-volatile compounds like this compound. It is widely used for determining the purity of the compound and for its quantitative analysis in various samples.
A typical HPLC method for a compound of this nature would involve a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the main compound from any impurities.
For quantitative analysis, a UV detector is commonly used, as the acetamidophenyl group is expected to have a strong UV absorbance. The method would be validated for linearity, accuracy, precision, and sensitivity to ensure reliable results. The linearity of an HPLC method for a similar compound, acetaminophen (B1664979), has been demonstrated over a concentration range of 5.0–60 mg/mL.
Table 1: Illustrative HPLC Parameters for Analysis of Acetaminophen, a Structurally Related Compound
| Parameter | Condition |
|---|---|
| Column | Hypersil Duet C18/SCX |
| Mobile Phase | Gradient of phosphate buffer (pH 4.88) and methanol |
| Detection | UV at 231 nm |
| Analysis Time | < 15 minutes |
| Linearity Range | 5.0–60 mg/mL |
| Limit of Detection | < 0.1 mg/mL |
| Limit of Quantification | < 0.5 mg/mL |
This table presents data for acetaminophen and serves as a model for the potential analysis of this compound.
Gas Chromatography (GC) for Volatile Components (if applicable)
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. While this compound itself is not sufficiently volatile for direct GC analysis, the technique is highly relevant for the analysis of potential volatile impurities or for the analysis of the compound after derivatization.
For instance, volatile starting materials or by-products from its synthesis could be monitored using GC. Furthermore, derivatization of the carboxylic acid and secondary amine groups of this compound to form more volatile esters and amides would enable its analysis by GC. Common derivatizing agents for fatty acids include BF3-methanol or sodium methoxide, which convert carboxylic acids to their corresponding methyl esters (FAMEs). For compounds with amine groups, derivatizing agents like (R)-MTPA-Cl can be used.
The choice of GC column is critical, with low-polarity capillary columns being suitable for separating a wide range of derivatives.
Electrophoretic Methods
Electrophoretic methods separate molecules based on their charge and size in an electric field. Capillary electrophoresis, in particular, offers high separation efficiency and requires only minute sample volumes.
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of charged species. Given that this compound contains a carboxylic acid group, it can be analyzed in its anionic form at an appropriate pH. The aromatic amine functionality also lends itself to analysis by CE.
For the analysis of aromatic amines, direct UV detection is often employed. The separation electrolyte is a critical parameter, with phosphate buffers at a specific pH commonly used to achieve optimal separation. The method can be optimized by adjusting the voltage, injection time, and the nature and concentration of the electrolyte. CE has been successfully used to separate various aromatic amines with detection limits in the mg/dm³ to µg/l range.
Table 2: Exemplary Capillary Electrophoresis Conditions for Aromatic Amine Analysis
| Parameter | Condition |
|---|---|
| Separation Mode | Capillary Zone Electrophoresis (CZE) |
| Electrolyte | 0.16 mol/L Na₂HPO₄-citric acid buffer (pH 4.6) |
| Capillary | Fused silica |
| Detection | Direct UV at 215 nm or 254 nm |
| Separation Voltage | Optimized for specific analytes |
This table illustrates typical conditions for the analysis of aromatic amines, which would be applicable to this compound.
Hyphenated Analytical Approaches
Hyphenated techniques, which couple a separation technique with a detection technique, provide a powerful tool for comprehensive chemical analysis. The combination of chromatography with mass spectrometry is particularly valuable for both the quantification and structural identification of compounds and their impurities.
LC-MS/MS and GC-MS for Comprehensive Profiling and Identification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. This method is ideal for the definitive identification and quantification of this compound and its potential metabolites or degradation products in complex matrices.
In an LC-MS/MS analysis, the compound is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The resulting ions are then fragmented, and the specific fragment ions are monitored (Multiple Reaction Monitoring - MRM), which provides a high degree of selectivity and sensitivity. This technique has been extensively used for the analysis of acetaminophen and its metabolites in biological fluids.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique. Following separation by GC, the components are introduced into a mass spectrometer for detection and identification. This is particularly useful for the analysis of volatile impurities or for the characterization of derivatized this compound. The mass spectra obtained can be compared to spectral libraries for positive identification of compounds.
Table 3: Comparison of Hyphenated Techniques for the Analysis of Structurally Similar Compounds
| Technique | Separation Principle | Ionization | Detection | Application |
|---|---|---|---|---|
| LC-MS/MS | Liquid chromatography based on polarity | Electrospray Ionization (ESI) | Tandem Mass Spectrometry (MRM) | Quantification and identification of non-volatile compounds and metabolites in complex matrices |
| GC-MS | Gas chromatography based on volatility and column interaction | Electron Ionization (EI) | Mass Spectrometry (Scan or SIM) | Identification of volatile impurities and analysis of derivatized non-volatile compounds |
This table provides a comparative overview based on the analysis of analogous compounds.
Development and Validation of Analytical Protocols for Research Purposes
The development and validation of robust analytical protocols are fundamental in chemical research to ensure that experimental results are accurate, reliable, and reproducible. For a novel compound such as this compound, establishing a validated analytical method is a critical first step for its characterization and quantification in various matrices. This process typically involves high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with a detection method, most commonly mass spectrometry (MS) or tandem mass spectrometry (MS/MS), which offers high sensitivity and selectivity.
Method Specificity and Sensitivity Studies
Method specificity ensures that the analytical signal is solely from the analyte of interest, without interference from other components in the sample matrix, such as impurities, degradation products, or other metabolites. Sensitivity of an analytical method is determined by its limit of detection (LOD) and limit of quantification (LOQ).
Specificity is typically assessed by analyzing blank matrix samples and comparing them to samples spiked with the analyte and potential interfering compounds. Chromatographic resolution of the analyte peak from other peaks is a key indicator of specificity.
For sensitivity, the LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov These are often determined by analyzing a series of diluted standards and assessing the signal-to-noise ratio, with a ratio of 3:1 commonly used for LOD and 10:1 for LOQ.
Illustrative Data for Specificity and Sensitivity:
| Parameter | Method | Result |
| Specificity | HPLC-MS/MS | No interfering peaks were observed at the retention time of this compound in blank plasma samples. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (10:1) | 1.5 ng/mL |
Reproducibility and Robustness Assessment
The reproducibility of an analytical method refers to the closeness of agreement between the results of measurements of the same analyte carried out under changed conditions of measurement. This is often evaluated through inter-day and intra-day precision studies. researchgate.net Intra-day precision is determined by analyzing the same sample multiple times on the same day, while inter-day precision involves analyzing the sample on different days. The precision is usually expressed as the relative standard deviation (%RSD).
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net For an HPLC method, these variations could include changes in the mobile phase composition, pH, column temperature, and flow rate.
Illustrative Data for Reproducibility:
| Analyte Concentration | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| Low QC (5 ng/mL) | 3.2% | 4.5% |
| Medium QC (50 ng/mL) | 2.5% | 3.8% |
| High QC (500 ng/mL) | 1.8% | 2.9% |
Illustrative Data for Robustness:
| Parameter Varied | Variation | % Change in Analyte Peak Area | %RSD |
| Mobile Phase Composition | ± 2% Organic Phase | < 2.0% | < 1.5% |
| Column Temperature | ± 2 °C | < 1.5% | < 1.0% |
| Flow Rate | ± 0.02 mL/min | < 3.0% | < 2.0% |
| pH of Mobile Phase | ± 0.1 | < 2.5% | < 1.8% |
Future Research Directions and Theoretical Perspectives
Exploration of Alternative and Sustainable Synthetic Routes
The current synthesis of Acetamidophenyl methoxypropionic acid likely involves multi-step processes that may rely on traditional organic chemistry methods. While effective, these routes may present challenges in terms of sustainability, cost-effectiveness, and environmental impact. Future research should prioritize the development of greener and more efficient synthetic strategies.
One promising direction is the application of biocatalysis . The use of enzymes or whole-cell systems for the synthesis of chiral pharmaceuticals is a rapidly advancing field that aligns with the principles of green chemistry. nih.govnih.govunimi.it For this compound, research could focus on:
Enzymatic Resolution: Developing methods for the enzymatic resolution of racemic mixtures of key intermediates, or even the final compound itself, can be a highly efficient way to obtain the desired enantiomerically pure (S)-form. google.comresearchgate.netmdpi.com Lipases and other hydrolases could be screened for their ability to selectively acylate or deacylate one enantiomer, leaving the other untouched. nih.gov
Asymmetric Synthesis: Investigating the use of enzymes, such as ketoreductases, to catalyze the stereoselective reduction of a prochiral ketone precursor to establish the chiral center with high enantiomeric excess. unimi.it
Another avenue for sustainable synthesis involves the exploration of novel catalytic systems. This could include the use of earth-abundant metal catalysts or organocatalysts to replace more hazardous or expensive reagents. rsc.org The development of continuous flow processes could also enhance reaction efficiency, reduce waste, and allow for easier scalability. nih.gov
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Key Advantages | Research Focus |
|---|---|---|
| Biocatalytic Resolution | High enantioselectivity, mild reaction conditions, reduced environmental impact. nih.gov | Screening for suitable enzymes (e.g., lipases), optimization of reaction conditions (pH, temperature, solvent). |
| Asymmetric Biocatalysis | Direct formation of the desired enantiomer, potentially fewer reaction steps. mdpi.com | Identification and engineering of enzymes (e.g., ketoreductases) for specific substrate recognition. |
| Green Catalysis | Use of non-toxic and abundant catalysts, potential for novel reaction pathways. rsc.org | Development of novel catalysts (e.g., iron, copper-based) and optimization of catalytic cycles. |
| Flow Chemistry | Improved safety, better process control, easier scalability, and potential for higher yields. | Design and optimization of continuous flow reactors for key synthetic steps. |
Advanced Computational Studies on Molecular Dynamics and Interactions
Computational modeling offers a powerful lens through which to examine the molecular interactions of this compound at an atomic level. phcogj.comdntb.gov.ua Such studies can provide invaluable insights into its mechanism of action and guide the design of more potent and selective analogs. Future computational research should focus on several key areas:
Molecular Docking and Dynamics with PPARγ: Given that the (S)-enantiomer is a known PPARγ modulator, detailed molecular docking and molecular dynamics (MD) simulations are essential. nih.govnih.govresearchgate.net These studies can elucidate the specific binding mode of the compound within the ligand-binding domain of the receptor, identifying key amino acid residues involved in the interaction. nih.gov MD simulations can further reveal the dynamic behavior of the compound-receptor complex over time, providing insights into the conformational changes that lead to receptor activation. nih.gov
Pharmacophore Modeling: Developing a pharmacophore model based on the known active conformation of this compound can be instrumental for virtual screening of compound libraries to identify novel scaffolds with potential PPARγ modulatory activity. nih.govdergipark.org.trmdpi.com This approach can significantly accelerate the discovery of new lead compounds.
Quantum Mechanical Calculations: The use of density functional theory (DFT) and other quantum mechanical methods can provide a deeper understanding of the electronic properties of the molecule, such as its charge distribution and orbital energies. This information is crucial for accurately parameterizing the molecule for classical MD simulations and for understanding the nature of its interactions with the receptor. phcogj.com
A summary of potential computational approaches and their expected outcomes is provided in Table 2.
| Computational Method | Objective | Potential Insights |
|---|---|---|
| Molecular Docking | Predict the binding orientation of this compound within the PPARγ binding site. nih.govtjnpr.orgfip.org | Identification of key interacting residues and initial assessment of binding affinity. |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the compound-receptor complex over time. nih.gov | Understanding of conformational changes, stability of interactions, and the role of solvent. |
| Pharmacophore Modeling | Define the essential 3D arrangement of chemical features required for biological activity. nih.govdergipark.org.trresearchgate.net | A tool for virtual screening and the design of new molecules with similar activity. |
| Quantum Mechanics (QM) | Calculate the electronic properties of the molecule with high accuracy. | Accurate charge distribution for force field development and understanding of reaction mechanisms. |
Elucidation of Broader Mechanistic Roles in Unexplored Biological Systems
While the interaction with PPARγ provides a significant clue to its mechanism of action, the full spectrum of biological targets for this compound may be broader. nih.govnih.govresearchgate.net Future research should aim to explore its effects on other biological systems to uncover potential novel mechanisms and therapeutic applications.
Off-Target Screening: A comprehensive screening of the compound against a panel of receptors, enzymes, and ion channels could reveal unexpected biological activities. This could be achieved through in vitro binding assays or cell-based functional assays.
Investigation of Non-COX Targets: Many non-steroidal anti-inflammatory drugs (NSAIDs) have been found to exert their effects through mechanisms independent of cyclooxygenase (COX) inhibition. capes.gov.br Future studies could investigate whether this compound interacts with other known non-COX targets of NSAIDs, such as transcription factors (e.g., NF-κB), signaling kinases, or other enzymes involved in inflammatory pathways. mdpi.com
Metabolomic and Proteomic Studies: Analyzing the changes in the metabolome and proteome of cells or tissues treated with this compound can provide an unbiased view of the biological pathways it modulates. This could lead to the identification of novel downstream effectors and a more complete understanding of its cellular effects.
Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies
The development of analogs of this compound is crucial for establishing a clear structure-activity relationship (SAR). nih.gov SAR studies will provide critical information on which molecular features are essential for its biological activity and can guide the optimization of the lead compound to improve potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
Future research in this area should systematically explore modifications to different parts of the molecule:
The Acetamidophenyl Group: Modifications to the acetamido and phenyl moieties could explore the impact of different substituents on activity. For example, replacing the acetyl group with other acyl groups of varying chain lengths and electronic properties could probe the requirements of the binding pocket.
The Methoxypropionic Acid Side Chain: The methoxy (B1213986) group is a key feature that contributes to the molecule's chirality. Analogs with different ether substituents or even alternative functional groups at this position could be synthesized to understand the role of this group in receptor binding and activation. The length and branching of the propionic acid chain could also be varied.
Stereochemistry: While the (S)-enantiomer is the known active form, a more detailed investigation into the activity of the (R)-enantiomer and the racemic mixture across a range of biological assays could provide further insights into the stereochemical requirements for its various potential effects.
The synthesis of these analogs could be achieved through established synthetic methodologies, potentially incorporating the sustainable approaches outlined in section 6.1. nih.gov The biological evaluation of these new compounds will be essential to build a comprehensive SAR model. nih.govnih.gov
Q & A
Q. What are the recommended analytical techniques for characterizing Acetamidophenyl methoxypropionic acid, and how should data be validated?
Category: Basic/Methodological To ensure structural fidelity, employ a combination of NMR spectroscopy (¹H/¹³C) for functional group identification and HPLC-MS for purity assessment. Quantify impurities using calibration curves with reference standards. Validate data by cross-referencing with computational predictions (e.g., molecular modeling for NMR chemical shifts) and replicate experiments under controlled conditions .
Q. How can researchers optimize synthesis protocols for this compound to minimize side products?
Category: Basic/Experimental Design Key parameters include:
- Temperature control : Maintain ≤60°C during methoxypropionic acid coupling to prevent acetamide hydrolysis .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency.
- Purification : Employ gradient elution in column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound from acetylated byproducts .
Q. What are the best practices for stability testing of Acetamiphenyl methoxypropionic acid under varying pH conditions?
Category: Basic/Data Analysis Conduct accelerated degradation studies using buffers (pH 1–12) at 40°C for 72 hours. Monitor degradation kinetics via UV-Vis spectroscopy (λ = 270 nm) and correlate with Arrhenius plots. Compare results to structurally analogous compounds (e.g., acetamidophenyl esters) to identify pH-sensitive functional groups .
Advanced Research Questions
Q. How does the methoxy group in this compound influence its electronic properties and reactivity?
Category: Advanced/Mechanistic Studies The methoxy group exerts an electron-donating inductive effect (+I) , reducing the carbonyl carbon’s electrophilicity. Computational studies (e.g., DFT at B3LYP/6-31G*) reveal a 15% decrease in carbonyl charge density compared to non-methoxy analogs, slowing nucleophilic attack in ester solvolysis. Validate experimentally via Hammett plots using substituted derivatives .
Q. What strategies resolve contradictions in cytotoxicity data between in vitro and in vivo models for this compound?
Category: Advanced/Data Contradiction Analysis Discrepancies often arise from:
- Metabolic differences : Use LC-MS to identify active metabolites in vivo that are absent in cell cultures .
- Bioavailability : Perform pharmacokinetic profiling (e.g., Caco-2 assays) to assess blood-brain barrier penetration, which may explain variable efficacy in neural vs. peripheral cancer models .
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the acetamidophenyl moiety’s role in biological activity?
Category: Advanced/Experimental Design Synthesize analogs with:
- Acetamide replacements : Urea or sulfonamide groups to test hydrogen-bonding requirements.
- Positional isomers : Compare meta- vs. para-substituted acetamidophenyl derivatives. Assess cytotoxicity (IC₅₀) in A549 lung cancer cells and correlate with computational docking scores (e.g., PARP-1 binding affinity) .
Q. What methodologies are recommended for studying the compound’s photophysical properties, such as excited-state intramolecular proton transfer (ESIPT)?
Category: Advanced/Mechanistic Studies Use time-resolved fluorescence spectroscopy (nanosecond resolution) in solvents of varying polarity. Compare emission spectra with benzimidazole analogs (e.g., 2-(2′-Acetamidophenyl)benzimidazole) to identify ESIPT signatures. Theoretical modeling (TD-DFT) can predict tautomerization pathways .
Methodological Guidelines
- Data Reproducibility : Document all reaction conditions (solvent purity, humidity) and share raw spectra as supplementary material .
- Ethical Reporting : Disclose negative results (e.g., failed syntheses) to avoid publication bias .
- Computational Validation : Cross-check experimental NMR/UV data with Gaussian-optimized molecular geometries to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
